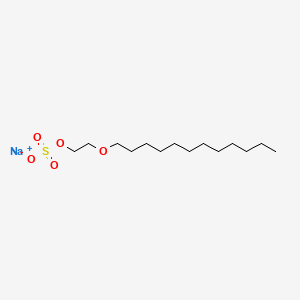

月桂醇硫酸钠

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Sodium lauryl polyoxyethylene ether sulfate, also known as sodium lauryl ether sulfate, is an anionic detergent and surfactant commonly found in many personal care products such as soaps, shampoos, and toothpaste. It is also used in industrial applications. This compound is known for its excellent foaming properties and its ability to remove oils and dirt effectively .

科学研究应用

Sodium lauryl polyoxyethylene ether sulfate is widely used in scientific research due to its surfactant properties. Some of its applications include:

Chemistry: Used as a surfactant in various chemical reactions to improve the solubility of hydrophobic compounds.

Biology: Employed in cell lysis buffers to break open cells and release their contents for further analysis.

Medicine: Utilized in formulations for topical medications to enhance the penetration of active ingredients through the skin.

Industry: Commonly used in the formulation of cleaning agents, emulsifiers, and foaming agents in various industrial processes

作用机制

Target of Action

Sodium Laureth Sulfate (SLES) is an anionic surfactant that is primarily targeted at the surfaces of various substances . It is used in many personal care products such as soaps, shampoos, and toothpaste, and for industrial uses . SLES is a fat emulsifier, wetting agent, and detergent . It lowers the surface tension of aqueous solutions, allowing for easier spreading and mixing of the liquid .

Mode of Action

SLES operates by reducing the surface tension of liquids, which allows for easier spreading and mixing . As an anionic surfactant, it is amphiphilic, meaning it has both hydrophilic (water-attracting) and lipophilic (fat-attracting) properties . This allows SLES to trap oil and dirt, making it easier to rinse away with water .

Biochemical Pathways

Instead, its primary function is to act as a surfactant, reducing surface tension and facilitating the removal of dirt and oils .

Result of Action

The primary result of SLES action is the removal of dirt and oils from the skin and hair . It works by trapping oil and dirt so it can be rinsed away with water . SLES can help create a rich lather in products like body and hand wash, facial cleansers, and bubble bath . It also helps create the foaming action in toothpaste and helps remove food particles from teeth .

Action Environment

SLES is biodegradable and breaks down easily in the environment, reducing its impact on aquatic ecosystems . It has been associated with potential environmental concerns due to its production process, which may involve the use of petrochemicals and the generation of harmful byproducts . Thus, it can also be toxic to aquatic animals .

生化分析

Biochemical Properties

Sodium laureth sulfate is an anionic surfactant that has excellent decontamination, emulsification, dispersion, and wetting properties . It attaches to oil and grease, suspending them in water and allowing them to be removed . It also lowers the surface tension of water, acting as a foaming agent and allowing bubbles to form .

Cellular Effects

Sodium laureth sulfate has been shown to cause irritation to the skin and eyes in both animal and human experiments . It is thought to irritate the skin by disrupting the natural oils that maintain the skin’s integrity . This not only leads to direct damage, but also reduces the skin’s ability to keep out allergens – such as sodium laureth sulfate itself – that may trigger reactions such as eczema .

Molecular Mechanism

Sodium laureth sulfate is prepared by ethoxylation of dodecyl alcohol, which is produced industrially from palm kernel oil or coconut oil . The resulting ethoxylate is converted to a half ester of sulfuric acid, which is neutralized by conversion to the sodium salt . This process allows sodium laureth sulfate to exert its effects at the molecular level.

Temporal Effects in Laboratory Settings

The effects of sodium laureth sulfate can change over time in laboratory settings. For example, it has been shown that three-dimensional cultured cells on paper responded more sensitively to sodium laureth sulfate than two-dimensional cultured cells .

Dosage Effects in Animal Models

The effects of sodium laureth sulfate can vary with different dosages in animal models. For example, it has been shown that sodium laureth sulfate causes eye or skin irritation in experiments conducted on animals .

Transport and Distribution

It is known that sodium laureth sulfate is an anionic detergent and surfactant, suggesting that it may interact with various transporters or binding proteins .

Subcellular Localization

As a surfactant, it is likely to be found in areas of the cell where it can interact with lipid membranes and other hydrophobic substances .

准备方法

Sodium lauryl polyoxyethylene ether sulfate is prepared by the ethoxylation of dodecyl alcohol, which is derived from palm kernel oil or coconut oil. The ethoxylated alcohol is then converted into a half ester of sulfuric acid, which is subsequently neutralized by converting it to the sodium salt using sodium hydroxide . This process involves several steps:

Ethoxylation: Dodecyl alcohol reacts with ethylene oxide to form ethoxylated alcohol.

Sulfation: The ethoxylated alcohol is treated with sulfur trioxide or chlorosulfonic acid to form the half ester of sulfuric acid.

Neutralization: The half ester is neutralized with sodium hydroxide to produce sodium laureth sulfate.

化学反应分析

Sodium lauryl polyoxyethylene ether sulfate primarily undergoes reactions typical of surfactants. It can participate in:

Oxidation: Sodium lauryl polyoxyethylene ether sulfate can be oxidized, although this is not common in typical applications.

Reduction: Reduction reactions are also rare for this compound.

Substitution: It can undergo substitution reactions, particularly in the presence of strong acids or bases.

相似化合物的比较

Sodium lauryl polyoxyethylene ether sulfate is often compared to sodium lauryl sulfate, another common surfactant. While both compounds are effective detergents, sodium laureth sulfate is considered to be milder on the skin due to the additional ethoxylation step in its production. This step reduces the potential for skin irritation, making sodium laureth sulfate a preferred choice in personal care products . Other similar compounds include ammonium lauryl sulfate and sodium pareth sulfate, which are also used for their surfactant properties .

Conclusion

Sodium lauryl polyoxyethylene ether sulfate is a versatile and widely used compound in both personal care and industrial applications. Its ability to effectively remove oils and dirt, combined with its relatively mild nature, makes it a valuable ingredient in many products. Understanding its preparation, chemical reactions, and applications can provide insights into its widespread use and importance in various fields.

属性

CAS 编号 |

9004-82-4 |

|---|---|

分子式 |

C14H33NNaO5S+ |

分子量 |

350.47 g/mol |

IUPAC 名称 |

sodium;azane;2-dodecoxyethyl hydrogen sulfate |

InChI |

InChI=1S/C14H30O5S.H3N.Na/c1-2-3-4-5-6-7-8-9-10-11-12-18-13-14-19-20(15,16)17;;/h2-14H2,1H3,(H,15,16,17);1H3;/q;;+1 |

InChI 键 |

XGHIRGCUJUQKNA-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCOCCOS(=O)(=O)[O-].[Na+] |

规范 SMILES |

CCCCCCCCCCCCOCCOS(=O)(=O)O.N.[Na+] |

相关CAS编号 |

9004-82-4 |

溶解度 |

not available |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-chloro-N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)nicotinamide](/img/structure/B2435926.png)

![1-([3,3'-Bipyridin]-5-ylmethyl)-3-(2-methoxyphenyl)urea](/img/structure/B2435927.png)

![N-[(2Z)-6-bromo-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]pentanamide](/img/structure/B2435934.png)

![2-chloro-N-[3-cyano-1-(4-fluorobenzyl)-4,5-dimethyl-1H-pyrrol-2-yl]acetamide](/img/structure/B2435937.png)

![1-((2-fluorobenzyl)thio)-4-(thiophen-2-ylmethyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2435941.png)

![methyl 4-{2-[1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamido}benzoate](/img/structure/B2435942.png)

![8-{4-[(2,5-dimethylphenyl)methoxy]phenyl}-1,3-dimethyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2435943.png)

![1-Benzoyl-3-phenyl-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B2435945.png)

![(2E)-3-(furan-2-yl)-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}prop-2-enamide](/img/structure/B2435946.png)

![1-(3-chlorophenyl)-5-[2-(morpholin-4-yl)-2-oxoethyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2435948.png)

![N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide](/img/structure/B2435949.png)